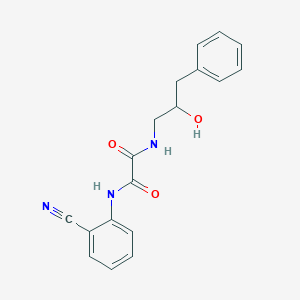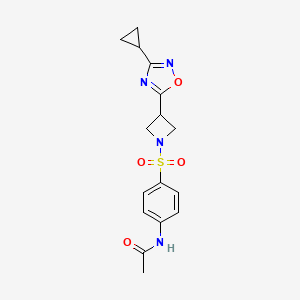![molecular formula C24H23FN6O2S B2492852 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1251679-59-0](/img/structure/B2492852.png)
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazolopyrazine core, and a sulfanyl group attached to a methylphenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 4-fluorophenylpiperazine with an appropriate alkylating agent under basic conditions.
Formation of the Triazolopyrazine Core: The next step involves the cyclization of the intermediate with a suitable triazole precursor to form the triazolopyrazine core.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfanyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in other structural aspects.
Triazolopyrazine derivatives: Compounds with similar triazolopyrazine cores but different substituents.
Sulfanyl-substituted compounds: Molecules with sulfanyl groups attached to different aromatic or heteroaromatic systems.
Uniqueness
The uniqueness of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one lies in its specific combination of functional groups and its potential pharmacological properties. The presence of the fluorophenyl-piperazine moiety, triazolopyrazine core, and sulfanyl group contribute to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-methylphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-17-3-2-4-20(15-17)34-23-22-27-31(24(33)30(22)10-9-26-23)16-21(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAIHKPOXPQILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)
![3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2492781.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2492783.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide](/img/structure/B2492784.png)



![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
